molecular formula C28H50O6 B154936 Sekothrixide CAS No. 139182-77-7

Sekothrixide

Cat. No. B154936
M. Wt: 482.7 g/mol
InChI Key: KJKRQOTYPMAJRP-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sekothrixide is a natural product that has been isolated from the marine bacterium, Sekhtococcus sp. It is a complex molecule that has drawn attention from researchers due to its unique structure and potential applications. In

Scientific Research Applications

Synthesis and Structural Insights

Sekothrixide, a 14-membered macrolide, has drawn considerable attention in the scientific community, especially in the field of organic chemistry. The first total synthesis of sekothrixide was a milestone achievement, revealing intricate details about its structure and providing a platform for further study. This synthesis involved the construction of seven contiguous asymmetric centers in the side chain using ring-openings of various epoxides. The union of the left and right segments of sekothrixide was facilitated by the RCM reaction, leading to the generation of 14-membered lactones with an E-trisubstituted olefin. These breakthroughs in synthesis were not just mere accomplishments in chemical synthesis but also led to a revision of the stereochemistry at C4, C6, and C8 positions in the natural structure of sekothrixide (Terayama et al., 2014).

Advancements in Synthetic Methodologies

Continuing on the trajectory of synthetic achievements, a new, efficient synthesis pathway for sekothrixide was established. This innovative approach leveraged a regioselective coupling of epoxy sec-alcohol with a Gilman reagent, guided by a TMS group. This methodology not only underlined the synthetic versatility and potential of sekothrixide but also accentuated the importance of regioselective strategies in complex molecule assembly. The overall yield from this method was reported to be 6.3%, highlighting the efficiency of this synthetic route over 26 steps from optically active 3-silyloxy-2-methylaldehyde (Katsumi et al., 2019).

properties

CAS RN

139182-77-7

Product Name

Sekothrixide

Molecular Formula

C28H50O6

Molecular Weight

482.7 g/mol

IUPAC Name

(11Z)-5,7,9,11-tetramethyl-14-(3,5,7-trihydroxy-4,6-dimethylnonan-2-yl)-1-oxacyclotetradec-11-ene-2,4-dione

InChI

InChI=1S/C28H50O6/c1-9-23(29)20(6)27(32)22(8)28(33)21(7)25-11-10-16(2)12-17(3)13-18(4)14-19(5)24(30)15-26(31)34-25/h10,17-23,25,27-29,32-33H,9,11-15H2,1-8H3/b16-10-

InChI Key

KJKRQOTYPMAJRP-YBEGLDIGSA-N

Isomeric SMILES

CCC(C(C)C(C(C)C(C(C)C1C/C=C(\CC(CC(CC(C(=O)CC(=O)O1)C)C)C)/C)O)O)O

SMILES

CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O

Canonical SMILES

CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O

synonyms

sekothrixide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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